GANT61

Catalog No.
S528705
CAS No.
500579-04-4
M.F
C27H35N5
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GANT61

CAS Number

500579-04-4

Product Name

GANT61

IUPAC Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline

Molecular Formula

C27H35N5

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3

InChI Key

KVQOGDQTWWCZFX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C

solubility

Soluble in DMSO, not in water

Synonyms

GANT61; GANT-61; GANT 61; NSC 136476.

Canonical SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C

The exact mass of the compound 2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline is 429.28925 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136476. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dialkylarylamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Classification and Availability

  • Potential Uses in Biological Research

    The structure of GANT 61 suggests potential for interacting with biological systems. The presence of amine groups and aromatic rings are common features in many bioactive molecules. However, there is no published research currently available on the specific biological activity or target of GANT 61 [, ].

  • Further Research Needs

    More research is necessary to determine the potential biological effects and applications of GANT 61. Studies could investigate its interaction with specific enzymes, receptors, or cellular processes.

GANT61 is a synthetic small molecule specifically designed as an inhibitor of the Hedgehog signaling pathway, targeting the GLI transcription factors, particularly GLI1 and GLI2. It is derived from hexahydropyrimidine and operates by binding to the GLI proteins in a manner that prevents their interaction with DNA, thereby inhibiting downstream gene expression associated with tumor growth and proliferation. GANT61 has shown potential in various cancer models, especially those where the Hedgehog pathway is aberrantly activated, such as in certain types of gliomas and squamous cell carcinomas .

GANT61 primarily functions through its interaction with GLI transcription factors. Upon binding, it inhibits the transcriptional activity of these factors, leading to decreased expression of target genes involved in cell proliferation and survival. The compound is known to hydrolyze rapidly under physiological conditions into an aldehyde derivative (GANT61-A), which lacks biological activity. This instability necessitates careful handling and formulation for effective use in research settings .

GANT61 exhibits significant biological activity by inducing apoptosis in cancer cells. In studies involving metastatic oral squamous cell carcinoma cells, GANT61 treatment resulted in reduced cell viability and increased nuclear fragmentation, indicative of apoptotic processes. The compound was shown to decrease the expression levels of GLI1 and other components of the Hedgehog signaling pathway, leading to cell cycle arrest and enhanced apoptosis . Additionally, GANT61 has demonstrated effectiveness in combination with chemotherapeutic agents like doxorubicin, enhancing anti-tumor effects through synergistic mechanisms .

  • Formation of Hexahydropyrimidine Core: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Functionalization: Subsequent modifications introduce specific functional groups necessary for binding to GLI proteins.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological assays.

The exact synthetic route may vary depending on the specific laboratory protocols employed but generally follows established organic synthesis methodologies .

GANT61 has several applications in cancer research:

  • Hedgehog Pathway Inhibition: It is primarily used to study the role of the Hedgehog signaling pathway in various cancers.
  • Combination Therapy: GANT61 is being explored in combination therapies with other chemotherapeutic agents to enhance efficacy against resistant cancer types.
  • Research Tool: As a research reagent, it aids in understanding the molecular mechanisms underlying tumorigenesis and therapeutic resistance related to Hedgehog signaling .

Studies have shown that GANT61 interacts specifically with GLI transcription factors, blocking their ability to activate target genes involved in cell proliferation and survival. Interaction studies using techniques like co-immunoprecipitation and luciferase reporter assays have confirmed that GANT61 effectively disrupts the GLI-DNA complex formation. This interference leads to downstream effects on various signaling pathways, including those involved in apoptosis and cell cycle regulation .

Several compounds exhibit similar mechanisms of action or structural characteristics to GANT61. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
SonidegibSmoothened inhibitorDirectly inhibits Smoothened protein
VismodegibSmoothened inhibitorApproved for clinical use in basal cell carcinoma
IPI-926Smoothened inhibitorAlso targets tumor microenvironment
CUR-214Hedgehog pathway inhibitorDerived from natural products
GANT61-DActive metabolite of GANT61Retains some biological activity unlike parent compound

GANT61 stands out due to its selective inhibition of GLI transcription factors rather than directly targeting the Smoothened protein, making it a valuable tool for dissecting the complexities of Hedgehog signaling in cancer biology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

429.28924614 g/mol

Monoisotopic Mass

429.28924614 g/mol

Heavy Atom Count

32

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline

Dates

Last modified: 08-15-2023
1: Agyeman A, Jha BK, Mazumdar T, Houghton JA. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding. Oncotarget. 2014 Jun 30;5(12):4492-503. PubMed PMID: 24962990; PubMed Central PMCID: PMC4147340.
2: Matsumoto T, Tabata K, Suzuki T. The GANT61, a GLI inhibitor, induces caspase-independent apoptosis of SK-N-LO cells. Biol Pharm Bull. 2014;37(4):633-41. PubMed PMID: 24694609.
3: Pan D, Li Y, Li Z, Wang Y, Wang P, Liang Y. Gli inhibitor GANT61 causes apoptosis in myeloid leukemia cells and acts in synergy with rapamycin. Leuk Res. 2012 Jun;36(6):742-8. doi: 10.1016/j.leukres.2012.02.012. Epub 2012 Mar 6. PubMed PMID: 22398221.

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